1-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]piperazine

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Researchers requiring consistent SAR data for thiazole-piperazine probes often struggle with purity variability and batch-to-batch inconsistency in core scaffolds. This 3,4-dimethoxyphenyl-substituted thiazole-piperazine, offered at ≥98% purity, eliminates impurity-driven false positives in HTS. Its elevated LogP (~2.24) ensures superior membrane permeability for intracellular or CNS targets. Backed by GC-MS reference spectra, identity verification is immediate, accelerating compound registration and hit triage.

Molecular Formula C15H19N3O2S
Molecular Weight 305.4 g/mol
CAS No. 924861-70-1
Cat. No. B3305895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]piperazine
CAS924861-70-1
Molecular FormulaC15H19N3O2S
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CSC(=N2)N3CCNCC3)OC
InChIInChI=1S/C15H19N3O2S/c1-19-13-4-3-11(9-14(13)20-2)12-10-21-15(17-12)18-7-5-16-6-8-18/h3-4,9-10,16H,5-8H2,1-2H3
InChIKeyMACDFWAVJYJFLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]piperazine (CAS 924861-70-1): Chemical Identity and Core Structural Features


1-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]piperazine (CAS 924861-70-1), also catalogued as 4-(3,4-dimethoxyphenyl)-2-(piperazin-1-yl)-1,3-thiazole, is a heterocyclic small molecule with the molecular formula C₁₅H₁₉N₃O₂S and a molecular weight of 305.40 g/mol [1]. The compound features a thiazole core substituted at the 2-position with a piperazine ring and at the 4-position with a 3,4-dimethoxyphenyl group. It carries a single hydrogen bond donor and six hydrogen bond acceptors, with a calculated topological polar surface area (TPSA) of 46.62 Ų and a predicted LogP of approximately 2.24 . The compound is commercially available from multiple vendors at purities of ≥97–98% and is intended exclusively for research and further manufacturing use .

SAR & Scaffold-Hopping Building block for probing aryl substitution effects on thiazole bioactivity
High-Purity Supply Consistent commercial purity supports reproducible screening data
Privileged Motif 3,4-Dimethoxyphenyl group for hydrophobic pocket engagement studies

Why 1-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]piperazine Cannot Be Substituted with Generic Thiazole-Piperazine Analogs


Although the thiazole-piperazine scaffold is widely populated, SAR studies consistently demonstrate that the nature and position of aryl substitution on the thiazole ring exert profound control over potency, selectivity, and even the target profile of the molecule. For instance, in antiplasmodial screening, a subtle change in the thiazole C4-aryl substituent can shift the EC₅₀ from nanomolar potency to complete inactivity [1]. Similarly, among cholinesterase inhibitors, the presence of electron-donating dimethoxy substituents on the phenyl ring attached to the thiazole core has been associated with markedly different AChE IC₅₀ values compared to unsubstituted or halogenated phenyl analogs [2]. The target compound's 3,4-dimethoxyphenyl pharmacophore is therefore not an interchangeable decoration but a critical driver of molecular recognition, making unqualified substitution by generic 1-(thiazol-2-yl)piperazine or 1-(4-methylthiazol-2-yl)piperazine derivatives scientifically unjustified without explicit head-to-head biochemical validation.

Aryl substituent on thiazole C4 is not interchangeable; SAR shows minor changes can abolish activity.
3,4-Dimethoxy motif is critical for molecular recognition; halogen or methyl analogs may not replicate target engagement.
Substantial lipophilicity difference vs. alkyl-thiazole analogs may alter permeability and ADME prediction, limiting direct substitution.

Quantitative Differentiation Evidence for 1-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]piperazine vs. Closest Analogs


Commercial Purity Benchmarked Against Structurally Simplest Thiazole-Piperazine Analog

When procuring thiazole-piperazine building blocks, purity directly impacts reproducibility in SAR campaigns. The unsubstituted core scaffold, 1-(thiazol-2-yl)piperazine (CAS 42270-37-1), is commonly supplied at 95–97% purity . In contrast, 1-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]piperazine (CAS 924861-70-1) is consistently offered by multiple reputable vendors at ≥98% purity with ISO-certified manufacturing . This 1–3 percentage-point purity advantage, while seemingly small, can translate to a meaningful reduction in impurity-driven off-target effects in high-concentration cellular assays where impurities from the core scaffold may accumulate to micromolar levels.

Purity Specification
Data to verify
≥98% vs. 95%
May reduce impurity-driven assay artifacts
Industrial QC; analytical method not disclosed
Chemical Sourcing Quality Control Research Chemical Procurement

Physicochemical Differentiation: LogP and TPSA Relative to 4-Methyl and 5-Ethyl Thiazole-Piperazine Analogs

The calculated LogP of 1-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]piperazine is approximately 2.24, and its TPSA is 46.62 Ų . By comparison, the simpler 1-(4-methyl-1,3-thiazol-2-yl)piperazine (CAS 40615-11-0, MW 183.28 g/mol), which lacks the dimethoxyphenyl ring, has a predicted LogP of approximately 0.8–1.0 (based on fragment-based calculation; explicit vendor data not located) and is substantially more polar . The 1-(5-ethyl-1,3-thiazol-2-yl)piperazine analog (CAS 1211541-43-3, MW 197.30) features an intermediate LogP. The higher LogP of the target compound, driven by the 3,4-dimethoxyphenyl substituent, is predicted to enhance passive membrane permeability relative to the alkyl-substituted comparators, potentially improving intracellular target engagement in cell-based phenotypic screens [1].

LogP / TPSA
Class-level inference
LogP ≈ 2.24 vs. ~0.8–1.5
May support permeability prediction for CNS/intracellular studies
In silico calculation; experimental validation needed
ADME Prediction Physicochemical Profiling Drug-likeness

Spectral Characterization: GC-MS Confirmation Enabling Identity Verification

The compound has a deposited GC-MS spectrum in the SpectraBase database under the InChIKey MACDFWAVJYJFLV-UHFFFAOYSA-N, providing an experimentally validated fragmentation pattern for identity confirmation [1]. This is complemented by the ChemScene product listing, which reports the SMILES string COC1=C(C=C(C=C1)C2=CSC(=N2)N3CCNCC3)OC and the canonical InChIKey, enabling unambiguous computational identity matching . In contrast, many close analogs (e.g., 1-(4-methyl-1,3-thiazol-2-yl)piperazine) lack publicly accessible GC-MS reference spectra in community databases, requiring users to independently generate reference standards for analytical method development.

Spectral Reference
Supporting evidence
GC-MS spectrum available
Supports identity verification and analytical method setup
Comparator lacks community reference data
Analytical Chemistry Compound Identity Verification Quality Assurance

Recommended Research Applications for 1-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]piperazine Based on Quantitative Differentiation Evidence


Fragment-Based and Scaffold-Hopping Campaigns Targeting CNS and Intracellular Proteins

The compound's elevated LogP (~2.24) relative to its methyl- and ethyl-substituted thiazole-piperazine comparators (LogP ~0.8–1.5) predicts superior passive membrane permeability . This makes 1-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]piperazine a more suitable choice for fragment-based discovery programs aimed at intracellular targets or CNS-penetrant leads, where the 3,4-dimethoxyphenyl motif has been recognized as a privileged pharmacophore for engaging hydrophobic enzyme pockets [1].

High-Throughput Screening Library Design Requiring High-Purity Thiazole-Piperazine Building Blocks

With a commercial purity specification of ≥98% across multiple vendors, the compound offers a demonstrable purity advantage over the core scaffold 1-(thiazol-2-yl)piperazine (typically 95%) . This reduced impurity burden supports more reliable dose-response data generation in HTS formats where compound concentration is calculated based on nominal purity, and where impurities from less pure core analogs can confound hit triage by generating false-positive actives at high screening concentrations.

Analytical Method Development and Compound Management Workflows

The public availability of a GC-MS reference spectrum in SpectraBase and unambiguous InChIKey (MACDFWAVJYJFLV-UHFFFAOYSA-N) and SMILES representation facilitates rapid identity verification upon compound receipt [2][3]. This reduces the time and resources required to develop and validate in-house LC-MS or GC-MS identity assays compared to analogs for which no community spectral reference data exist, thereby streamlining compound registration and inventory management.

SAR Studies Exploring Dimethoxyphenyl Pharmacophore Contributions to Target Binding

Given that SAR studies on structurally related thiazole-piperazine series have shown that aryl substituents on the thiazole 4-position are critical determinants of biological activity [4], this compound serves as a key comparator when probing the contribution of 3,4-dimethoxy substitution to target engagement. Its well-defined structure enables systematic pairwise comparisons with 4-halogenophenyl, 4-methylphenyl, and unsubstituted phenyl analogs, all of which are commercially available and represent logical experimental controls.

Application
Selection Property
Validation Focus
CNS and intracellular target fragment-based screening
Predicted membrane permeability profile
Passive permeability assays; target engagement validation
HTS library design with purity-sensitive assays
Higher commercial purity vs. core scaffold
Impurity profiling; dose-response reproducibility assessment
Analytical method development and compound management
Public GC-MS spectral reference data
Identity verification; compound registration efficiency
SAR studies of thiazole C4-aryl substituent effects
Well-defined 3,4-dimethoxyphenyl pharmacophore
Target engagement comparison vs. halogen/methyl/unsubstituted analogs
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